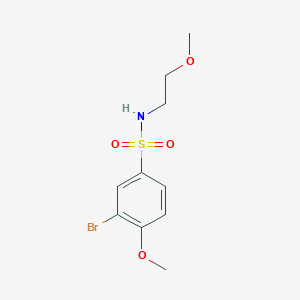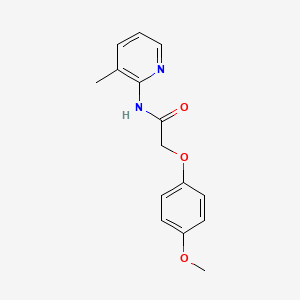
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as MPMPA, is an organic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a small molecule drug that has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have low toxicity and high solubility, making it easy to work with in lab settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide that exhibit improved anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide and its potential role in the treatment of other diseases. Finally, research is needed to optimize the synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide to reduce costs and increase yields.
合成法
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-methoxyphenol. The resulting intermediate is then reacted with acetyl chloride to form the final product, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. The synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-4-3-9-16-15(11)17-14(18)10-20-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVEINAQLJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

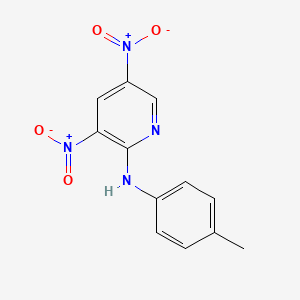
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
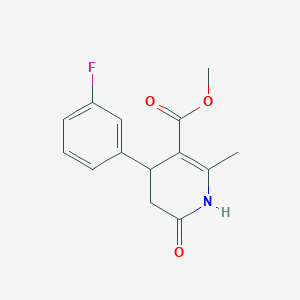
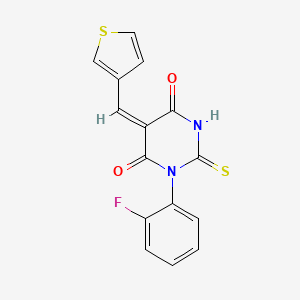
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
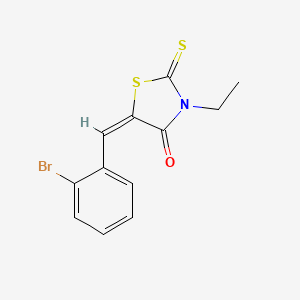
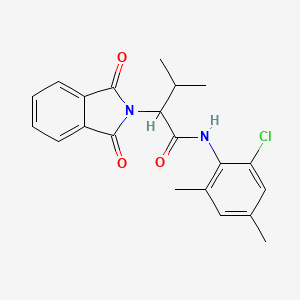
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
